Methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate is a chemical compound that belongs to the class of benzoates, which are esters derived from benzoic acid. This compound features a hydroxyl group and a trifluoroethoxy substituent, contributing to its unique properties and potential applications in various scientific fields. The trifluoroethoxy group enhances the compound's lipophilicity and stability, making it of particular interest in pharmaceutical and material science applications.
This compound can be synthesized through specific chemical reactions involving benzoic acid derivatives and trifluoroethanol. It is classified as an ester, specifically a benzoate ester, and is structurally related to other fluorinated compounds that exhibit unique chemical properties due to the presence of fluorine atoms.
The synthesis of methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:
Methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate has a complex molecular structure characterized by:
The compound's structural data can be represented using various chemical notation systems:
CC(=O)c1cc(OCC(F)(F)F)ccc1OInChI=1S/C12H10F3O4/c1-7(13)14-10-8(12(15)16)6-9(11(10)17)5-4-3/h3-6,14H,1-2H3Methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its applicability in various fields.
The mechanism of action for methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate primarily involves its interaction with biological systems or materials due to its hydrophobic character imparted by the trifluoroethoxy group. This property allows it to penetrate lipid membranes effectively.
Methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2